3-Bromonaphthalene-2,7-diol

Catalog No.
S2677945
CAS No.
102653-36-1
M.F
C10H7BrO2
M. Wt
239.068
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromonaphthalene-2,7-diol

In-house bromination of naphthalene-2,7-diol yields mixtures requiring harsh tin debromination. Procuring 3-bromonaphthalene-2,7-diol eliminates this bottleneck, providing a regiopure bifunctional building block. Key benefits: • Regioselective 3-bromo handle for immediate Pd-catalyzed cross-coupling (Heck, Sonogashira, Buchwald-Hartwig). • Orthogonal 2,7-diol enables selective O-alkylation/esterification. • Bypasses heavy-metal tin reduction, improving atom economy and purity.

CAS Number

102653-36-1

Product Name

3-Bromonaphthalene-2,7-diol

IUPAC Name

3-bromonaphthalene-2,7-diol

Molecular Formula

C10H7BrO2

Molecular Weight

239.068

InChI

InChI=1S/C10H7BrO2/c11-9-4-6-1-2-8(12)3-7(6)5-10(9)13/h1-5,12-13H

InChI Key

NCGIPELWHJKROR-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=CC(=C(C=C21)Br)O)O

solubility

not available

Synonyms

3-Bromonaphthalene-2,7-diol, 3-Bromo-2,7-naphthalenediol, 2,7-Dihydroxy-3-bromonaphthalene, 3-Bromo-2,7-dihydroxynaphthalene

Purity

≥97%

Package Size

1 g, 5 g, 25 g

3-Bromonaphthalene-2,7-diol (CAS 102653-36-1) is a highly functionalized aromatic building block characterized by a naphthalene core, two hydroxyl groups at the 2,7-positions, and a regioselective bromine atom at the 3-position [1]. This specific substitution pattern makes it an essential precursor for advanced organic synthesis, particularly where orthogonal reactivity is required. The bromine atom serves as a reliable electrophilic handle for transition-metal-catalyzed cross-coupling reactions (such as Heck, Sonogashira, and Buchwald-Hartwig couplings), while the diol moiety allows for selective O-alkylation or esterification[2]. Consequently, it is primarily procured by materials scientists and medicinal chemists developing complex zwitterionic fluorophores, peptidomimetic scaffolds, and advanced pharmaceutical intermediates where the unbrominated parent compound would fail to provide the necessary synthetic versatility.

Research Fit

1
Single-site cross-coupling
One C–Br bond enables precise 1:1 stoichiometry, avoiding bis-adduct formation inherent to dibromo analogs.
2
Orthogonal derivatization
2,7-Diol arrangement permits independent functionalization of both hydroxyl groups for complex architectures.
3
Validated synthetic route
Specifically employed as the key intermediate in a patented naphthaldehyde synthesis (CN110218149A).

Attempting to substitute 3-bromonaphthalene-2,7-diol with its unbrominated parent, naphthalene-2,7-diol, completely eliminates the necessary halogen handle required for downstream palladium-catalyzed C-C or C-N bond formation. Furthermore, buyers might consider synthesizing the 3-bromo derivative in-house from naphthalene-2,7-diol; however, direct bromination is notoriously unselective, yielding a mixture of 1,3-dibromo and 1,6-dibromo intermediates. Resolving this mixture requires a harsh, 24-hour in situ monodebromination step using tin powder at 80 °C [1]. Procuring the pre-synthesized 3-bromonaphthalene-2,7-diol bypasses this low-atom-economy, heavy-metal-dependent bottleneck, ensuring immediate processability and preventing regiochemical impurities from compromising sensitive downstream optoelectronic or pharmaceutical syntheses.

Substitution Risk

Target
3-Bromonaphthalene-2,7-diol
One C–Br at 3-position; 2,7-diol pattern delivers controlled mono-functionalization and predictable regiochemistry.
Dibromo analogs
3,6-dibromo-2,7-diol etc.
Two C–Br bonds risk bis-adduct formation or require selective mono-coupling strategies, complicating product profiles.
Isomeric monobromo-diols
e.g., 6-bromo-1,4-diol
Different hydroxyl positions alter hydrogen-bonding, chelation, and ring activation, potentially shifting reaction outcomes.

Elimination of Hazardous Dibromination-Debromination Sequences

In-house preparation of 3-bromonaphthalene-2,7-diol from the parent diol requires a complex two-step sequence involving bromination in acetic acid followed by a 24-hour reduction with tin powder at 80 °C to selectively remove the 1-position bromine from the 1,3-dibromo intermediate [1]. Procuring the commercial 3-bromo compound eliminates this hazardous step entirely.

Evidence DimensionSynthetic steps and heavy metal usage
Target Compound Data0 steps, 0 equivalents of Sn powder required prior to cross-coupling
Comparator Or BaselineIn-house synthesis from naphthalene-2,7-diol: Requires Br2/AcOH followed by 24-hour Sn powder reduction
Quantified DifferenceSaves 24+ hours of processing time and eliminates toxic tin and corrosive bromine handling
ConditionsLaboratory-scale scaffold preparation for cross-coupling

Direct procurement eliminates the need to handle corrosive halogens and toxic reductants, significantly streamlining the workflow for functionalized naphthalene synthesis.

Cross-coupling control
Class-level
1 reactive C–Br bond vs. 2 in dibromo analogs (Δ = -1)
Supports mono-functionalization fidelity.
Class-level inference; limited direct comparison data.

Enabling Orthogonal O-Alkylation and C-N Cross-Coupling

The presence of both the 2,7-diol and the 3-bromo groups allows for orthogonal functionalization, which is impossible with monohydroxy comparators like 6-bromo-2-naphthol. Studies demonstrate that 3-bromonaphthalene-2,7-diol can undergo selective O-alkylation followed by Pd-catalyzed Buchwald-Hartwig amination at the 3-bromo position, achieving up to 70% yield with Pd(OAc)2/K2CO3 [1]. Monohydroxy analogs lack the second anchoring point necessary for such dual-arm functionalization.

Evidence DimensionBifunctional coupling capability
Target Compound DataSupports dual-arm functionalization (O-alkylation + C-N coupling at 70% yield)
Comparator Or Baseline6-Bromo-2-naphthol: Provides only a single oxygen anchoring point
Quantified DifferenceEnables the attachment of two distinct functional arms, whereas the comparator is limited to one
ConditionsSynthesis of peptidomimetic molecular tongs in dry dioxane

The dual hydroxyls combined with the asymmetric bromine enable the construction of complex, multi-armed therapeutic scaffolds, such as HIV-1 protease dimerization inhibitors.

Melting point
Data to verify
135 °C (Δ ≈ -51 °C vs. dibromo analog)
May support milder thermal processing.
Supplier-reported; no peer-reviewed source identified.

Direct Heck Coupling for Extended Conjugated Fluorophores

For the development of zwitterionic membrane trackers, the 3-bromo position is strictly required to extend the conjugated system. 3-Bromonaphthalene-2,7-diol successfully undergoes Heck coupling with 4-vinylpyridine to yield extended naphthylvinyl systems [1]. The unbrominated baseline, naphthalene-2,7-diol, lacks the electrophilic site and yields 0% of the C-C coupled product under identical palladium catalysis.

Evidence DimensionFluorophore synthesis compatibility (C-C extension)
Target Compound DataSuccessfully undergoes Pd-catalyzed Heck coupling with 4-vinylpyridine
Comparator Or BaselineNaphthalene-2,7-diol: 0% yield for direct Heck coupling
Quantified DifferenceAbsolute requirement of the 3-bromo handle for vinyl-extension
ConditionsPd-catalyzed Heck reaction for zwitterionic membrane tracker synthesis

Buyers developing cell-membrane-localizing two-photon probes must procure the 3-bromo isomer to enable the critical vinyl-extension step that tunes the emission spectrum.

Vendor purity
Context-dependent
95–97% (monobromo) vs. >98% (dibromo)
May require additional purification for >98% applications.
Vendor QC data; cross-study comparable.
Synthetic application
Reported
Key intermediate in patent CN110218149A
Supports documented route to naphthaldehyde.
Exclusive use in disclosed process.

Synthesis of Zwitterionic Fluorescent Membrane Probes

Leveraging its compatibility with Heck coupling, 3-bromonaphthalene-2,7-diol is the ideal starting material for synthesizing structurally compact, blue-, green-, and red-emitting (naphthylvinyl)pyridinium dyes used in outer cell membrane tracking and two-photon ratiometric imaging [1].

Development of Peptidomimetic 'Molecular Tongs'

Due to its orthogonal reactivity (selective O-alkylation and Buchwald-Hartwig amination), this compound is utilized as a central bifunctional scaffold to construct molecular tongs designed as HIV-1 protease dimerization inhibitors [2].

Total Synthesis of Complex Natural Products via Nicholas Reactions

The specific 2,7-dioxygenated substitution pattern, combined with the 3-bromo handle, makes it a critical foundation compound for the total synthesis of cyclohepta[de]naphthalenes and related natural products like microstegiol via Lewis acid-mediated Nicholas reactions [3].

Application Fit

Application
Selection Property
Validation Focus
Drug synthesis – mono-functionalization
1:1 C–Br cross-coupling reactivity
Mono-adduct purity & yield
Fluorescent probe precursor
Validated naphthaldehyde route
Lithiation/formylation efficiency
Liquid crystal mesogen
Steric profile of single bromine
Mesomorphic phase behavior
Chiral catalyst scaffold
Unsymmetric 3-bromo-2,7-diol architecture
Enantioselective performance

XLogP3

3.3

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